molecular formula C8H14O2 B8485423 Ethyl 2-ethylbut-2-enoate CAS No. 22147-71-3

Ethyl 2-ethylbut-2-enoate

Cat. No.: B8485423
CAS No.: 22147-71-3
M. Wt: 142.20 g/mol
InChI Key: MVPQDDCRGBJOIN-UHFFFAOYSA-N
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Description

Ethyl 2-ethylbut-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond between the C2 and C3 positions of the butenoate backbone, with an ethyl substituent at the C2 position. Such esters are of interest in organic synthesis due to their reactivity in Michael additions, Diels-Alder reactions, and applications in polymer chemistry. Instead, comparisons must be drawn from structurally related ethyl but-2-enoate derivatives documented in the literature.

Properties

CAS No.

22147-71-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

ethyl 2-ethylbut-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-7(5-2)8(9)10-6-3/h4H,5-6H2,1-3H3

InChI Key

MVPQDDCRGBJOIN-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl But-2-enoate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties (if available)
Ethyl 2-amino-3-methylbut-2-enoate Amino (–NH₂), methyl (–CH₃) C₇H₁₃NO₂ 143.18 Ester, amine, alkene No physical data provided
Ethyl 4-amino-2-chlorobut-2-enoate Chloro (–Cl), amino (–NH₂) C₆H₁₀ClNO₂ 163.60 Ester, amine, halogen, alkene Registry numbers/synonyms unspecified
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate Furyl (C₄H₃O–), hydroxy (–OH), oxo (=O) C₁₀H₁₀O₅ 210.18 Ester, hydroxyl, ketone, alkene Flash point: 145°C; Density: 1.34 g/cm³

Key Observations:

The chloro substituent in may increase electrophilicity at the α-position, influencing reactivity in substitution reactions. The furyl and oxo groups in contribute to π-conjugation and polarity, likely affecting solubility and boiling point (e.g., higher molecular weight correlates with elevated boiling points ).

Molecular Weight and Physical Properties: Ethyl 2-ethylbut-2-enoate (hypothetical formula: C₈H₁₂O₂; MW: 140.18) would have a lower molecular weight than but higher than and .

Q & A

Q. Table 1: Software Tools for Structural Analysis

SoftwareApplicationKey FeaturesReference
SHELXLRefinement of crystal structuresAnisotropic refinement, TWIN commands
ORTEP-3Molecular visualizationThermal ellipsoid plots, GUI integration
WinGXCrystallography suiteData processing, structure validation

Q. Table 2: Key Spectroscopic Peaks for Characterization

TechniqueFunctional GroupExpected Signal/Range
1^1H NMREthyl ester (CH3_3)δ 1.2–1.4 ppm (triplet)
IREster C=O~1720 cm1^{-1} (strong)
MSMolecular ionm/z 142 (M+^+)

Methodological Considerations

  • Experimental Design: Align hypotheses with measurable variables (e.g., reaction temperature vs. yield). Use control experiments to isolate catalytic effects .
  • Data Interpretation: Address uncertainties via error analysis (e.g., standard deviations in crystallographic bond lengths) .
  • Ethics in Reporting: Disclose limitations (e.g., sample purity issues) and adhere to crystallographic data deposition norms (e.g., CCDC) .

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